molecular formula C10H13NO3 B1321184 Methyl 4-(dimethylamino)-2-hydroxybenzoate CAS No. 27559-59-7

Methyl 4-(dimethylamino)-2-hydroxybenzoate

Cat. No. B1321184
CAS RN: 27559-59-7
M. Wt: 195.21 g/mol
InChI Key: RHFNNYRLZPAKCV-UHFFFAOYSA-N
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Patent
US07700628B2

Procedure details

To a solution of 2-hydroxy-4-(N,N-dimethylamino)benzoic acid (9.05 g, 50 mmol) and MeOH (100 mL) at 0° C. was added thionyl chloride (5.34 mL, 75 mmol) dropwise. The reaction was warmed to room temperature and refluxed for 14 hours. After cooling, ether was added to the mixture and the reaction was carefully quenched with satd NaHCO3. The mixture was diluted with ether (200 mL) and partitioned. The organic layer was dried over MgSO4 and the crude product was adsorbed onto silica gel. The crude product was chromatographed on silica gel (5% CH2Cl2/hexane to 25% CH2Cl2/hexane) and triturated with ether/hexane to give the desired product as a white solid (7.1 g, 73%).
Quantity
9.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([N:11]([CH3:13])[CH3:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14]O.S(Cl)(Cl)=O>CCOCC>[OH:1][C:2]1[CH:10]=[C:9]([N:11]([CH3:13])[CH3:12])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
9.05 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)N(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
5.34 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction was carefully quenched with satd NaHCO3
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether (200 mL)
CUSTOM
Type
CUSTOM
Details
partitioned
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel (5% CH2Cl2/hexane to 25% CH2Cl2/hexane)
CUSTOM
Type
CUSTOM
Details
triturated with ether/hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=CC(=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.